BenchChemオンラインストアへようこそ!

Demethylbleomycin A2 (Technical Grade)

Epigenetics DNA damage Bleomycin mechanism

Demethylbleomycin A2 (CAS 41089-03-6) is a glycopeptide antibiotic belonging to the bleomycin family of antitumor agents produced by Streptomyces verticillus. It is a demethylated homolog of bleomycin A2, differing by the absence of one methyl group on the C-terminal dimethylsulfonium substituent, yielding a 3-(methylthio)propylamine side chain instead.

Molecular Formula C54H81N17O21S3
Molecular Weight 1400.5 g/mol
Cat. No. B13857417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethylbleomycin A2 (Technical Grade)
Molecular FormulaC54H81N17O21S3
Molecular Weight1400.5 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCSC)O
InChIInChI=1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24?,28?,29?,33?,34-,35-,36+,37+,38?,39?,40?,41?,42?,52+,53-/m0/s1
InChIKeyFWTQNWDTHLXHFI-YYRHMOFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Demethylbleomycin A2 (Technical Grade): Structural Identity, Class, and Procurement-Relevant Baseline


Demethylbleomycin A2 (CAS 41089-03-6) is a glycopeptide antibiotic belonging to the bleomycin family of antitumor agents produced by Streptomyces verticillus. It is a demethylated homolog of bleomycin A2, differing by the absence of one methyl group on the C-terminal dimethylsulfonium substituent, yielding a 3-(methylthio)propylamine side chain instead [1]. With a molecular formula of C₅₄H₈₁N₁₇O₂₁S₃ and molecular weight of 1400.52 Da, this technical-grade compound is supplied at ≥90% purity for research and analytical applications, including use as a reference standard for ANDA submissions and quality control during commercial bleomycin sulfate production [2]. As a bleomycin congener, it mediates DNA strand scission through metal-ion-dependent oxidative cleavage, a mechanism that underpins both its antitumor and antimicrobial activities .

Why Bleomycin A2, B2, or Other Congeners Cannot Substitute for Demethylbleomycin A2 in Critical Research Workflows


Despite sharing a common bleomycinic acid core, individual bleomycin congeners diverge sharply in C-terminal substituent chemistry, which governs DNA-binding affinity, sequence selectivity, and biological readout [1]. Demethylbleomycin A2 carries a 3-(methylthio)propylamine terminus rather than the dimethylsulfonium group of bleomycin A2; this single-methyl deletion is sufficient to eliminate sensitivity to 5-methylcytidine-mediated cleavage suppression, alter antimicrobial potency by over 2-fold against Mycobacterium smegmatis, and invert the DNA-damage-to-growth-inhibition correlation relative to the parent compound [2][3]. Consequently, substituting bleomycin A2 or B2 for demethylbleomycin A2 in experiments involving epigenetically modified DNA substrates, mycobacterial susceptibility testing, or structure-activity relationship studies will produce qualitatively and quantitatively different results.

Demethylbleomycin A2 (Technical Grade): Comparator-Based Quantitative Differentiation Evidence


5-Methylcytidine-Insensitive DNA Cleavage: Demethylbleomycin A2 vs Bleomycin A2 and Bleomycin BAPP

Hertzberg et al. (1988) systematically compared DNA strand scission by four bleomycin congeners—bleomycin A2, bleomycin B2, demethylbleomycin A2, and bleomycin BAPP—on DNA substrates containing 5-methylcytidine residues. Cytidine methylation substantially diminished cleavage by bleomycin A2 and bleomycin BAPP, whereas demethylbleomycin A2 and bleomycin B2 were not significantly affected by the epigenetic mark [1]. This binary differential places demethylbleomycin A2 in a distinct functional category from its parent compound bleomycin A2 for experiments on methylated DNA .

Epigenetics DNA damage Bleomycin mechanism 5-Methylcytidine

Antimicrobial Potency Against Mycobacterium smegmatis: Demethylbleomycin A2 vs Bleomycin A2

United States Patent 3,960,834 (Umezawa et al., 1976) directly compared the antimicrobial activity of demethylbleomycin A2 and bleomycin A2 against Mycobacterium smegmatis 607. Demethylbleomycin A2 exhibited 2,458 mcg potency/mg, representing a 2.46-fold increase over bleomycin A2, which registered 1,000 mcg potency/mg in the same microbiological assay [1]. This potency advantage is independently corroborated by vendor technical documentation noting 'high antimicrobial activity against mycobacterium smegmatis compared to bleomycin A2' .

Antimicrobial activity Mycobacterium smegmatis Potency comparison Bleomycin analogs

Therapeutic Index and In Vivo Toxicity: Demethylbleomycin A2 vs Bleomycin A2 vs Mitomycin C

Patent US 3,960,834 provides a direct three-way comparison of therapeutic indices (LD₅₀/ED₅₀) in Ehrlich ascites carcinoma-bearing ICR/JCL mice. Demethylbleomycin A2 achieved an index of 23 (LD₅₀ 18.0 mg/kg, ED₅₀ 0.78 mg/kg), substantially exceeding bleomycin A2 at an index of 12 (LD₅₀ 9.4 mg/kg, ED₅₀ 0.78 mg/kg) and mitomycin C at an index of 5 (LD₅₀ 2.0 mg/kg, ED₅₀ 0.39 mg/kg) [1]. Separately, LD₅₀ following 10-day intraperitoneal administration was 22.5 mg/kg for demethylbleomycin A2 vs 12.5 mg/kg for bleomycin A2, an approximately 1.8-fold reduction in acute toxicity [1].

Therapeutic index LD50 In vivo toxicity Ehrlich carcinoma

DNA Cleavage vs Growth Inhibition Uncoupling: Demethylbleomycin A2 Retains Full Biological Activity at 30% DNA Cleavage Efficiency

Templin et al. (1992) performed a direct comparative study of bleomycin A2, bleomycin B2, demethylbleomycin A2, and redox-inactivated bleomycins to probe the relationship between in vitro DNA strand scission capacity and growth inhibitory activity against Ehrlich ascites cells. Demethylbleomycin A2 cleaved DNA with only 30% of the efficiency of bleomycin A2 in cell-free in vitro assays, yet it retained full biological activity (growth inhibition) relative to bleomycin A2 in cellular assays [1]. This uncoupling demonstrates that the C-terminal methyl group deletion alters the quantitative relationship between DNA damage and cellular pharmacodynamic response, a finding independently corroborated by Byrnes et al. (1990) who showed that the fraction of damaged DNA correlating with growth inhibition was equivalent between demethylbleomycin A2 and unmodified bleomycin despite lower random strand scission [2].

DNA damage Growth inhibition Ehrlich ascites Bleomycin mechanism

Dibucaine-Mediated Enhancement of Growth Inhibition: Demethylbleomycin A2 vs N-Acetylbleomycin A2

Berry et al. (1985) systematically compared the effect of the membrane-fluidizing local anesthetic dibucaine on growth inhibition mediated by five bleomycin congeners in KB cells. Both demethylbleomycin A2 and bleomycin A2 showed dibucaine-enhanced growth inhibition, as did bleomycin B2 and isobleomycin A2. In stark contrast, N-acetylbleomycin A2 produced no growth inhibition in the absence of dibucaine and only became inhibitory when dibucaine was present [1]. This differentiates demethylbleomycin A2 from N-acetylbleomycin A2 as a congener that retains intrinsic membrane permeability and does not require a permeabilizing adjuvant for cellular activity, while also confirming that its growth inhibitory mechanism remains responsive to membrane modulation [1].

Membrane permeability Dibucaine Bleomycin potentiation Growth inhibition

Demethylbleomycin A2 (Technical Grade): Evidence-Backed Research and Industrial Application Scenarios


Epigenetic DNA Damage Mapping in Methylated Genomic Regions

Demethylbleomycin A2 is uniquely suited for DNA cleavage-footprinting experiments targeting methylated genomic loci such as CpG islands and imprinted control regions. Because its strand scission activity is insensitive to 5-methylcytidine, unlike bleomycin A2 and bleomycin BAPP which exhibit diminished cleavage at methylated sites [1], researchers can use demethylbleomycin A2 to generate unbiased cleavage patterns across both unmethylated and methylated DNA regions. This property is critical for studies investigating whether epigenetic marks alter chemotherapeutic DNA damage landscapes or for calibrating next-generation sequencing-based DNA damage mapping approaches (e.g., BLESS, END-seq) where methylation-state-independent cleavage is required.

High-Potency Reference Standard for Microbiological Assay of Bleomycin-Class Antibiotics

With a microbiological potency of 2,458 mcg/mg against Mycobacterium smegmatis 607—2.46-fold higher than bleomycin A2 at 1,000 mcg/mg [2]—demethylbleomycin A2 (Technical Grade) serves as a high-potency reference standard for antibiotic assay media preparation and calibration curve construction. The compound's availability with detailed characterization data compliant with regulatory guidelines [3] makes it suitable for analytical method development, method validation (AMV), and quality control applications during commercial bleomycin sulfate production, including ANDA submission support.

Structure-Activity Relationship (SAR) Studies on the C-Terminal Substituent of Bleomycins

Demethylbleomycin A2 is the direct synthetic precursor to bleomycin A2—the final step in the total synthesis of bleomycin A2 involves methylation of demethylbleomycin A2 [4]. This establishes the compound as an essential intermediate for SAR libraries exploring C-terminal substituent effects on DNA binding, sequence selectivity, and biological activity. Its paradoxical retention of full growth inhibitory activity at only 30% of bleomycin A2's in vitro DNA cleavage efficiency [5] makes it a critical tool for dissecting the contributions of the terminal sulfonium group to the cleavage-potency versus cellular-efficacy relationship.

In Vivo Antitumor Efficacy Studies Requiring a Wider Therapeutic Window

For preclinical in vivo tumor models where bleomycin-induced toxicity (particularly pulmonary fibrosis) confounds efficacy readouts, demethylbleomycin A2 offers a therapeutic index of 23 compared to 12 for bleomycin A2, with an approximately 1.8-fold higher LD₅₀ (22.5 vs 12.5 mg/kg) while maintaining equivalent effective dose (ED₅₀ = 0.78 mg/kg) in Ehrlich ascites carcinoma models [2]. This wider safety margin enables dose-escalation studies that would be precluded by bleomycin A2 toxicity, and the reduced acute toxicity is independently noted in vendor technical documentation .

Quote Request

Request a Quote for Demethylbleomycin A2 (Technical Grade)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.